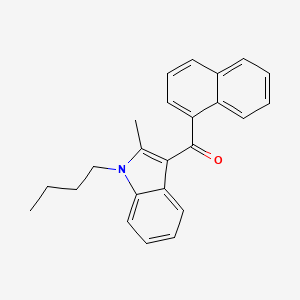

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone

概要

説明

JWH 016は、正式には(1-ブチル-2-メチル-1H-インドール-3-イル)-1-ナフタレンイル-メタノンとして知られており、合成カンナビノイドです。これは、カンナビスの主要な精神活性成分であるΔ9-テトラヒドロカンナビノール(THC)の効果を模倣する化合物のクラスの一部です。 JWH 016は、主に研究および法医学的な用途における分析用標準物質として使用されています .

準備方法

JWH 016の合成は、塩基の存在下で1-ナフトイルクロリドと1-ブチル-2-メチルインドールの反応を含みます。反応は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で行われます。 生成物は、その後、再結晶またはクロマトグラフィーにより精製され、高純度が達成されます .

化学反応の分析

JWH 016は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができます。生成される主要な生成物は、通常、元の化合物の酸化された誘導体です。

還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実行することができ、化合物の還元形が得られます。

科学研究への応用

JWH 016は、特に化学、生物学、医学の分野で科学研究で広く使用されています。その用途には以下が含まれます。

化学: さまざまなサンプル中の合成カンナビノイドの同定および定量のための参照標準物質として使用されます。

生物学: カンナビノイド受容体に対する合成カンナビノイドの結合親和性と活性を理解するための研究に使用されます。

医学: 潜在的な治療効果とそのカンナビノイド系ベースの新しい薬剤開発における役割について調査されています。

科学的研究の応用

Cannabinoid Research

JWH-016 is primarily studied for its agonistic activity on cannabinoid receptors, particularly CB1 and CB2. Research indicates that it exhibits a potency comparable to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This makes it a valuable tool in studying the endocannabinoid system's role in various physiological and pathological conditions.

Pain Management

Studies have shown that synthetic cannabinoids like JWH-016 may provide analgesic effects, making them potential candidates for developing new pain management therapies. Their ability to modulate pain pathways could lead to alternatives for patients who are resistant to traditional pain medications.

Neuroprotective Effects

Research suggests that JWH-016 may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with cannabinoid receptors may help reduce neuroinflammation and oxidative stress.

Endocrine Disruption Potential

JWH-016 has been classified as a potential endocrine disruptor, raising concerns regarding its environmental impact and safety profile. Studies have indicated that exposure to this compound can interfere with hormonal functions, necessitating further investigation into its long-term effects on human health and ecosystems.

Safety Profile Assessments

Toxicological assessments have been conducted to evaluate the safety of JWH-016 in various biological systems. These studies typically involve examining the compound's effects on cellular viability, reproductive health, and potential carcinogenicity.

Case Studies

作用機序

JWH 016は、カンナビノイド受容体、特にCB1受容体とCB2受容体に結合することにより効果を発揮します。これらの受容体は、痛み、気分、食欲などのさまざまな生理学的プロセスを調節する役割を果たすエンドカンナビノイド系の一部です。 これらの受容体に結合すると、JWH 016は精神活性および生理学的効果をもたらす細胞内シグナル伝達経路を活性化します .

類似化合物の比較

JWH 016は、JWH 018やJWH 073などの他の合成カンナビノイドと類似しています。JWH 016は、これらの化合物とは異なる独自の構造的特徴を持っています。たとえば、JWH 016は、JWH 018と比較して、2-メチル化されたインドール環とより短いメチレン鎖を持っています。 これらの構造的な違いは、結合親和性と薬理学的効果の違いをもたらします .

類似化合物

- JWH 018

- JWH 073

- JWH 019

- JWH 122

- JWH 210

類似化合物との比較

JWH 016 is similar to other synthetic cannabinoids such as JWH 018 and JWH 073. it possesses unique structural features that differentiate it from these compounds. For instance, JWH 016 has a 2-methylated indole ring and a shorter methylene chain compared to JWH 018. These structural differences result in variations in their binding affinities and pharmacological effects .

Similar Compounds

- JWH 018

- JWH 073

- JWH 019

- JWH 122

- JWH 210

These compounds share a common core structure but differ in their side chains and functional groups, leading to distinct pharmacological profiles .

生物活性

(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone , also known as JWH-016, is a synthetic cannabinoid that has garnered attention for its complex structural characteristics and potential biological activities. This compound belongs to a class of substances that interact with the endocannabinoid system, primarily through binding to cannabinoid receptors CB1 and CB2, which play critical roles in various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C24H23NO, with a molecular weight of approximately 341.4 g/mol. The compound features an indole moiety and a naphthalene ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H23NO |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 155471-09-3 |

Research indicates that this compound interacts with the endocannabinoid system, particularly through:

- CB1 Receptor Activation : Primarily located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects and modulation of neurotransmitter release.

- CB2 Receptor Activation : Found mainly in peripheral tissues and immune cells, CB2 receptor activation is linked to anti-inflammatory responses and modulation of immune functions.

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Properties

- Studies have shown that compounds with indole structures can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis.

2. Antimicrobial Effects

- The structural characteristics of this compound may facilitate interactions with microbial targets, potentially leading to antimicrobial activity.

3. Neuroprotective Effects

- Certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and safety profiles of synthetic cannabinoids like this compound:

Case Study 1: Pharmacokinetics

- A study on synthetic cannabinoids highlighted the rapid metabolism and clearance of JWH compounds in biological systems, emphasizing the importance of understanding their pharmacokinetic profiles for therapeutic applications .

Case Study 2: Toxicological Assessment

- Research has indicated that synthetic cannabinoids can lead to adverse effects, including toxicity and dependence potential. JWH compounds have been implicated in episodes of poisoning, necessitating further investigation into their safety .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through modulation of growth signaling. |

| Antimicrobial | Potential interactions with microbial targets leading to antimicrobial effects. |

| Neuroprotective | Protects neuronal cells from oxidative damage, relevant for neurodegenerative diseases. |

特性

IUPAC Name |

(1-butyl-2-methylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXRHYJSCZFHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016346 | |

| Record name | JWH-016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-09-3 | |

| Record name | JWH 016 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9029X7V2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。